molecular formula C18H17Cl2N3O3 B5216255 N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide

N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide

Cat. No. B5216255
M. Wt: 394.2 g/mol
InChI Key: LNSGQIHUGGHQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide, also known as DNPB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have several interesting properties, including its ability to interact with biological systems in various ways.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide involves its interaction with GPR88 receptors. When N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide binds to the receptor, it activates a signaling pathway that leads to the release of dopamine. This, in turn, leads to the modulation of several physiological processes, including mood, motivation, and reward.
Biochemical and physiological effects:
N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been found to have several biochemical and physiological effects. In addition to its role in the regulation of dopamine signaling, it has also been found to modulate the activity of several other neurotransmitters, including serotonin and glutamate. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in lab experiments is its potency and selectivity for GPR88 receptors. This makes it an ideal tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide. One area of research is the development of more potent and selective agonists of GPR88 receptors. Another area of research is the study of the long-term effects of N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in animal models, including its potential as a treatment for psychiatric disorders such as depression and anxiety. Finally, the use of N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in the study of other GPCRs and their associated signaling pathways is an area of research that holds great promise for the future.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide involves the reaction of 3,4-dichloroaniline with 5-nitro-2-(1-piperidinyl)benzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization. This method has been used by several researchers and has been found to be effective in producing high-quality N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been found to have several scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a critical role in a wide range of physiological processes, including vision, smell, taste, and neurotransmission. N-(3,4-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been found to be a potent and selective agonist of the GPR88 receptor, which is involved in the regulation of dopamine signaling.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-nitro-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-15-6-4-12(10-16(15)20)21-18(24)14-11-13(23(25)26)5-7-17(14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSGQIHUGGHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide

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